molecular formula C10H11ClN2O B13709293 2-(5-Oxazolyl)benzylamine Hydrochloride

2-(5-Oxazolyl)benzylamine Hydrochloride

Cat. No.: B13709293
M. Wt: 210.66 g/mol
InChI Key: UETRIVVIIBJCNY-UHFFFAOYSA-N
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Description

2-(5-Oxazolyl)benzylamine Hydrochloride is a benzylamine derivative featuring an oxazole ring attached to the benzyl group at the 2-position. The oxazole moiety, a five-membered heterocyclic ring containing oxygen and nitrogen, confers unique electronic and steric properties to the compound. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

[2-(1,3-oxazol-5-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C10H10N2O.ClH/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H

InChI Key

UETRIVVIIBJCNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CN=CO2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxazolyl)benzylamine Hydrochloride typically involves the cyclization of benzoyl azide with an alkene in the presence of a photocatalyst such as Ru(bPy)3Cl2.6H2O and an additive like H3PO4 . This reaction is activated by visible light and yields moderate amounts of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Oxazolyl)benzylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted benzylamine compounds .

Mechanism of Action

The mechanism of action of 2-(5-Oxazolyl)benzylamine Hydrochloride involves its interaction with various molecular targets, including receptors and enzymes. The oxazole ring allows the compound to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with these targets . These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 2-(5-Oxazolyl)benzylamine Hydrochloride and related benzylamine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
2-(5-Oxazolyl)benzylamine Hydrochloride C₁₀H₁₁ClN₂O* ~210.66† Oxazole ring at position 2 Not explicitly reported (research needed) -
Butenafine Hydrochloride C₂₃H₂₇N·HCl 353.93 tert-Butyl-benzyl, naphthalene Antifungal (squalene epoxidase inhibitor)
LY125180 (N,N-Dimethyl-α-[2-(p-tolyloxy)ethyl]benzylamine HCl) C₁₈H₂₂ClNO₂ 319.83 p-Tolyloxyethyl Serotonin uptake modulation
2-(Morpholinosulfonyl)benzylamine Hydrochloride C₁₁H₁₆N₂O₃S·HCl 292.78 Morpholinosulfonyl Not explicitly reported
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine HCl C₉H₈ClFN₂O 238.63 Fluorobenzooxazole Pharmaceutical intermediate
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine HCl C₁₀H₁₂ClN₃O 225.68 Oxadiazole ring Not explicitly reported

*Hypothetical formula based on structural analysis.
†Calculated based on formula C₁₀H₁₁ClN₂O (parent compound: C₉H₉N₂O + HCl).

Key Findings from Comparative Analysis

Butenafine Hydrochloride
  • Structure-Activity Relationship : The tert-butyl-benzyl and naphthalene groups enhance lipophilicity, enabling penetration into fungal cell membranes.
LY125180
  • Pharmacological Profile : Modulates serotonin uptake and synthesis in rat brain models, suggesting central nervous system (CNS) activity .
  • Structural Divergence : The p-tolyloxyethyl group introduces steric bulk, which may hinder blood-brain barrier penetration compared to the smaller oxazole substituent.
2-(Morpholinosulfonyl)benzylamine Hydrochloride
  • Physicochemical Properties: The morpholinosulfonyl group increases polarity (molecular weight = 292.78), likely improving aqueous solubility .
  • Synthetic Utility : Used in MCRs for heterocyclic compound synthesis, similar to pathways described for oxazolyl derivatives .
Fluorobenzooxazole and Oxadiazole Derivatives
  • Electronic Effects : Fluorine in 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine HCl enhances metabolic stability and bioavailability .
  • Heterocyclic Diversity : Oxadiazole rings (e.g., in [4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine HCl) exhibit distinct electronic properties compared to oxazole, influencing receptor binding and reactivity .

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